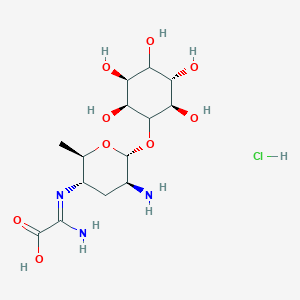

Kasugamycin hydrochloride

Description

Properties

IUPAC Name |

2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O9.ClH/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRBJJNXJOSCLR-YZKQBBCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6980-18-3 (Parent) | |

| Record name | Kasugamycin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2040739 | |

| Record name | Kasugamycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

<1.3X10-4 mm Hg at 25 °C | |

| Record name | KASUGAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

19408-46-9, 6980-18-3 | |

| Record name | Kasugamycin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kasugamycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-chiro-Inositol, 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-chiro-Inositol, 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KASUGAMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXA18D440T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KASUGAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

203 °C (dec) | |

| Record name | KASUGAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Streptomyces kasugaensis Fermentation for Kasugamycin Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fermentation of Streptomyces kasugaensis for the production of the aminoglycoside antibiotic, kasugamycin. This document details the biosynthetic pathways, optimal fermentation parameters, experimental protocols for production and purification, and the regulatory mechanisms governing kasugamycin biosynthesis.

Introduction to Kasugamycin

Kasugamycin is an aminoglycoside antibiotic produced by the bacterium Streptomyces kasugaensis. It is primarily used in agriculture as a fungicide to control rice blast disease caused by Pyricularia oryzae. Its mode of action involves the inhibition of protein biosynthesis in fungi. Understanding and optimizing the fermentation process of S. kasugaensis is crucial for improving the yield and cost-effectiveness of kasugamycin production.

Kasugamycin Biosynthesis Pathway

The biosynthesis of kasugamycin is a complex process involving a series of enzymatic reactions encoded by the kas gene cluster. The pathway begins with precursors such as myo-inositol and UDP-N-acetylglucosamine.

Caption: Proposed biosynthetic pathway of kasugamycin from precursors.

Fermentation of Streptomyces kasugaensis

The production of kasugamycin is typically carried out through submerged aerobic fermentation of S. kasugaensis. The yield of kasugamycin is highly dependent on the composition of the fermentation medium and various physical parameters.

Fermentation Medium Composition

Several media formulations have been developed to optimize kasugamycin production. The following tables summarize some of the key components and their concentration ranges found in the literature.

| Component | Concentration Range (%) | Purpose | Reference(s) |

| Soybean Meal Powder | 5.0 - 8.0 | Nitrogen Source | [1] |

| Maltose | 2.0 - 2.5 | Carbon Source | [1] |

| Dry Corn Steep Liquor Powder | 0.5 - 1.0 | Nitrogen/Growth Factor | [1] |

| Fish Oil | 3.5 - 4.0 | Carbon/Antifoam | [1] |

| NaCl | 0.3 - 0.5 | Osmotic Balance | [1] |

| KH₂PO₄ | 0.03 - 0.05 | Phosphate Source | [1] |

| Inositol | 0.01 - 0.05 | Precursor | [1] |

Fermentation Parameters

Optimal physical parameters are critical for maximizing kasugamycin yield.

| Parameter | Optimal Range | Reference(s) |

| Temperature | 28 - 30 °C | [1] |

| pH | 6.8 - 7.2 | [1] |

| Inoculation Amount | 10 - 15% (v/v) | [1] |

| Fermentation Time | 168 - 170 h | [1] |

| Agitation Speed | 180 rpm | |

| Ventilation Rate | 1:1 (vvm) |

Experimental Protocols

Inoculum Preparation and Fermentation

A standardized protocol for the fermentation of S. kasugaensis is outlined below.

Caption: General workflow for S. kasugaensis fermentation.

Protocol:

-

Seed Culture: Inoculate a suitable seed medium with spores or a mycelial suspension of S. kasugaensis. Incubate at 28-30°C for 2-3 days with agitation.

-

Main Fermentation: Transfer the seed culture (10-15% v/v) to the production medium. Maintain the fermentation at 28-30°C with a ventilation rate of 1:1 (vvm) and a stirring speed of 180 rpm for 168-170 hours. Monitor and maintain the pH between 6.8 and 7.2.[1]

-

Harvesting: After the fermentation period, harvest the broth for downstream processing.

Downstream Processing and Purification of Kasugamycin

The recovery and purification of kasugamycin from the fermentation broth is a multi-step process.

Protocol:

-

Removal of Mycelia: Filter the fermentation broth to remove the S. kasugaensis mycelia.

-

Acidification and Clarification: Adjust the pH of the filtrate to approximately 2.0-3.0 with 2M HCl. Heat the acidified broth to 80-85°C for 15-20 minutes to precipitate proteins and other impurities. Centrifuge the mixture to obtain a clear supernatant.

-

Ion-Exchange Chromatography:

-

Pass the clarified supernatant through a strong acid cation exchange resin column (e.g., Amberlite IR-120).

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the bound kasugamycin with a suitable buffer, such as dilute ammonium hydroxide or a salt gradient.

-

-

Concentration and Crystallization: Concentrate the kasugamycin-containing fractions under vacuum. Induce crystallization by adding a suitable anti-solvent like ethanol.

-

Drying: Collect the kasugamycin crystals by filtration and dry them under vacuum.

Regulatory Network of Kasugamycin Biosynthesis

The production of kasugamycin is tightly regulated at the transcriptional level. Several regulatory genes within and outside the kas cluster have been identified to control the expression of the biosynthetic genes.

Caption: Simplified regulatory network of kasugamycin biosynthesis.

-

kasT : This gene encodes a pathway-specific activator protein. Overexpression of kasT has been shown to significantly increase kasugamycin production.[2] Deletion of kasT abolishes production.[2]

-

kasW/kasX : These genes encode a two-component regulatory system that acts as a negative regulator of kasugamycin biosynthesis.[2] Deletion of kasW and/or kasX leads to an increase in kasugamycin yield.[2]

Optimization Strategies for Enhanced Production

Several strategies can be employed to enhance the yield of kasugamycin during fermentation.

Genetic Engineering

-

Overexpression of Positive Regulators: As mentioned, overexpressing the kasT gene can significantly boost production.[2]

-

Deletion of Negative Regulators: Knocking out the kasW and kasX genes can relieve the repression of the biosynthetic pathway, leading to higher yields.[2] In a high-yielding strain of S. microaureus, deletion of the kasW/X system resulted in a 58% increase in kasugamycin yield, from 6 g/L to 9.5 g/L.[2][3]

Process Optimization

-

pH Shock: Applying a temporary pH shock (e.g., shifting the pH to an acidic range for a period before returning to the optimal pH) has been shown to enhance kasugamycin production.

-

Fed-batch Fermentation: A fed-batch strategy, where key nutrients are supplied during the fermentation process, can help to maintain optimal conditions for a longer duration and improve the final product concentration.

Quantitative Data on Kasugamycin Production

The following table summarizes reported kasugamycin yields under different conditions. It is important to note that direct comparison can be challenging due to variations in strains, media, and fermentation conditions across different studies.

| Strain/Condition | Key Optimization Strategy | Kasugamycin Yield | Reference(s) |

| S. microaureus XM301 (high-yielding) | Wild Type | 6.0 g/L | [2][3] |

| S. microaureus XM301 ΔkasW/X | Deletion of negative regulators | 9.5 g/L | [2][3] |

| S. kasugaensis BCRC12349 | Overexpression of kasT | 186% increase over wild type | [2] |

| S. kasugaensis BCRC12349 ΔkasV | Deletion of a regulatory gene | 194% increase over wild type | [2] |

| Streptomyces aureofaciens | Optimized medium with 0.03% inositol | 15,010 µg/mL | [1] |

| S. kasugaensis (Response Surface Methodology) | Optimized soybean powder (7.6%), liquid volume, and inoculum | 3,670 µg/mL (56.17% increase) | [4] |

Conclusion

The production of kasugamycin through the fermentation of Streptomyces kasugaensis is a well-established process that can be significantly enhanced through a deep understanding of the underlying biochemistry and genetics. By optimizing fermentation media and conditions, and by employing genetic engineering strategies to manipulate the regulatory network, it is possible to achieve substantial improvements in kasugamycin yield. This guide provides a foundational framework for researchers and professionals working on the development and optimization of kasugamycin production.

References

- 1. CN107828702B - Kasugamycin fermentation medium and fermentation method - Google Patents [patents.google.com]

- 2. Identification and engineering of regulation-related genes toward improved kasugamycin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Chemical structure and properties of kasugamycin hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kasugamycin hydrochloride, an aminoglycoside antibiotic derived from Streptomyces kasugaensis, is a potent inhibitor of bacterial protein synthesis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its analysis and activity assessment are provided, alongside visualizations of its molecular structure and inhibitory pathway, to support further research and drug development efforts.

Chemical Structure and Identification

This compound is the hydrochloride salt of kasugamycin, an aminoglycoside that consists of a D-chiro-inositol derivative linked to a kasugamine moiety, which is a 2,3,4,6-tetradeoxy-D-arabino-hexopyranose with an unusual C-terminal amidine group.

IUPAC Name: 2-amino-2-{[(2R,3S,5S,6R)-5-amino-2-methyl-6-{[(1S,2S,3R,4S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}oxan-3-yl]amino}acetic acid;hydrochloride[1][2]

Molecular Formula: C14H25N3O9 · HCl[3]

Molecular Weight: 415.82 g/mol [3]

Chemical Structure:

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 202-204 °C (decomposition) | [2] |

| pKa | pKa1: 3.23 (carboxyl), pKa2: 7.73, pKa3: 11.0 | [5] |

| Solubility | ||

| Water | Freely soluble | [4] |

| DMSO | Slightly soluble | [6] |

| Methanol | Slightly soluble | [2] |

| Stability | Stable in weak acids, unstable in strong acids and alkaline conditions. | [5] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Kasugamycin exerts its antibacterial effect by inhibiting the initiation of protein synthesis in prokaryotes. It specifically targets the 30S ribosomal subunit, preventing the formation of the translation initiation complex.

The key steps in the mechanism of action are as follows:

-

Binding to the 30S Ribosomal Subunit: Kasugamycin binds within the mRNA channel of the 30S ribosomal subunit, in close proximity to the P (peptidyl) and E (exit) sites.[7]

-

Mimicking mRNA Nucleotides: The bound kasugamycin molecule mimics the codon nucleotides at the P and E sites.[8]

-

Perturbation of mRNA-tRNA Interaction: This mimicry perturbs the crucial codon-anticodon interaction between the mRNA and the initiator tRNA (fMet-tRNAfMet).

-

Inhibition of Initiation Complex Formation: Consequently, the binding of the initiator tRNA to the P-site is destabilized, which in turn prevents the proper formation of the 30S initiation complex and the subsequent assembly of the functional 70S ribosome.[1]

This targeted inhibition of the initial step of protein synthesis leads to the cessation of bacterial growth.

Caption: Signaling pathway of kasugamycin's inhibitory action.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a method for determining the purity of a this compound sample.

Instrumentation:

-

HPLC system with a UV detector

-

Column: Aqua C18 (250 x 4.6 mm)[3]

-

Mobile Phase: Isocratic elution with a suitable buffer system (e.g., phosphate buffer)

-

Detector Wavelength: 210 nm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in deionized water. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a known concentration.

-

Chromatographic Analysis: Inject the standards and the sample solution into the HPLC system.

-

Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of kasugamycin in the sample from the calibration curve and calculate the purity.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of a target microorganism.[9][10]

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

-

This compound stock solution

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in the microtiter plate using MHB. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Caption: Workflow for MIC determination.

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.[2][11]

Materials:

-

E. coli S30 cell-free extract

-

Amino acid mixture (containing a labeled amino acid, e.g., 35S-methionine)

-

mRNA template (e.g., luciferase mRNA)

-

This compound solutions of varying concentrations

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the S30 extract, amino acid mixture, and mRNA template.

-

Inhibitor Addition: Add different concentrations of this compound to the reaction mixtures. Include a no-drug control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

-

Quantification: Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of protein synthesis for each kasugamycin concentration relative to the no-drug control.

Conclusion

This compound is a well-characterized aminoglycoside antibiotic with a specific mechanism of action targeting the initiation of bacterial protein synthesis. The information and protocols provided in this technical guide serve as a valuable resource for researchers and professionals in the fields of microbiology, drug discovery, and agricultural science, facilitating further investigation and application of this important compound.

References

- 1. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of antibiotic fungicide kasugamycin in irrigation water by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. In Vitro Antibacterial Activity of Kasugamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

Structural Basis for Kasugamycin Binding to the 30S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kasugamycin, an aminoglycoside antibiotic, is a potent inhibitor of bacterial protein synthesis, targeting the 30S ribosomal subunit. Its unique mechanism of action, which involves interfering with translation initiation, has made it a subject of extensive research. This technical guide provides an in-depth analysis of the structural basis for kasugamycin's interaction with the 30S subunit, drawing upon key crystallographic and cryo-electron microscopy studies. We present detailed molecular interactions, summarize quantitative binding data, and outline the experimental protocols used to elucidate this crucial antibiotic-ribosome interface. This information is intended to support further research and the development of novel antibacterial agents.

Introduction

The ribosome is a primary target for a multitude of antibiotics. Understanding the precise molecular interactions between these drugs and their ribosomal targets is fundamental for overcoming antibiotic resistance and designing new therapeutic agents. Kasugamycin, produced by Streptomyces kasugaensis, selectively inhibits the initiation of protein synthesis in bacteria.[1][2] Unlike many other aminoglycosides that cause miscoding, kasugamycin's primary effect is to block the binding of initiator fMet-tRNA to the P-site of the 30S subunit.[1][3] This guide delves into the high-resolution structural details of the kasugamycin binding pocket on the 30S ribosomal subunit.

The Kasugamycin Binding Site on the 30S Subunit

High-resolution X-ray crystallography and cryo-electron microscopy studies have revealed that kasugamycin binds within the mRNA channel of the 30S subunit, at the interface of the peptidyl (P) and exit (E) sites.[1][4][5][6] Structural data from complexes of the Escherichia coli and Thermus thermophilus ribosomes with kasugamycin show two potential binding sites, a primary and a secondary one, both located on the intersubunit face of the 30S subunit.[5][7]

The primary binding site is of higher significance and is located at the top of helix 44 (h44) of the 16S rRNA, bridging helices h24 and h28.[7][8] In this pocket, kasugamycin mimics the mRNA backbone, creating a steric hindrance that perturbs the codon-anticodon interaction essential for the binding of the initiator tRNA.[5][9]

Molecular Interactions

The binding of kasugamycin is predominantly mediated by hydrogen bonds with conserved nucleotides of the 16S rRNA. The drug does not directly interact with ribosomal proteins. The key interacting residues are universally conserved, explaining the broad-spectrum activity of kasugamycin against many bacterial species.

The kasugamycin molecule consists of a kasugamine sugar, an inositol ring, and a carboxyl group. Each of these moieties plays a role in the interaction with the ribosome:

-

Kasugamine Moiety: The kasugamine tail forms hydrogen bonds with nucleotides A792 and A794 in helix h24 of the 16S rRNA.[7] It is also within hydrogen-bonding distance of the backbone of A1499 in h44.[7]

-

Inositol Ring: The inositol ring is crucial for the interaction with G926 in h28 and G1504 in the h44-45 linker region through hydrogen bonds.[7]

-

Hexopyranosyl Ring: This ring bridges the backbone of 16S rRNA nucleotides.[7]

Recent high-resolution cryo-EM structures have also highlighted the role of water-mediated interactions in stabilizing the binding of kasugamycin to the 30S subunit.[10][11]

Resistance to Kasugamycin

Resistance to kasugamycin can arise from mutations in the 16S rRNA or from the absence of specific rRNA modifications. Mutations in the universally conserved nucleotides G926 and A794, which are central to the binding pocket, can confer high levels of resistance.[1][4] Another mechanism of resistance involves the ksgA gene, which encodes a methyltransferase that dimethylates two adenosine residues (A1518 and A1519) in the 3' terminal helix of the 16S rRNA.[12][13][14] The absence of this methylation leads to kasugamycin resistance. Interestingly, resistance mutations do not necessarily inhibit the binding of the drug to the ribosome but rather affect the subsequent steps of translation initiation.[1][4]

Quantitative Analysis of Kasugamycin Binding

The affinity of kasugamycin for the ribosome has been characterized by various biochemical methods. The following tables summarize the available quantitative data from the literature.

Table 1: Binding Affinity of Kasugamycin

| Ribosomal Component | Method | Association Constant (M⁻¹) | Molar Ratio (Drug:Ribosome) | Organism | Reference |

| 70S Ribosome | Equilibrium Dialysis | ~6 x 10⁴ | 1:1 | E. coli | [15] |

| 30S Subunit | Equilibrium Dialysis | Binds | Not specified | E. coli | [15] |

| 50S Subunit | Equilibrium Dialysis | Slight binding | Not specified | E. coli | [15] |

Table 2: Key Interacting Residues and Structural Details

| PDB ID | Method | Resolution (Å) | Key Interacting 16S rRNA Nucleotides | Reference |

| 2HHH | X-ray Diffraction | 3.35 | G926, A794, A792, A1499, G1504, G1505 | [5][16] |

| 4V4H | X-ray Diffraction | Not specified in abstract | G926, A794 | [3] |

| 8CEP | Cryo-EM | 2.04 | Not specified in abstract | [10] |

| EMD-50476 | Cryo-EM | 2.0 - 2.9 | h24, h28, h44 | [11][17] |

Experimental Protocols

The structural and biochemical understanding of kasugamycin's interaction with the ribosome has been built upon several key experimental techniques.

Ribosome Purification and Crystallization

-

Organism: Escherichia coli or Thermus thermophilus strains are commonly used.

-

Purification: Ribosomes are typically purified from cell lysates by a series of differential centrifugation steps, followed by sucrose density gradient centrifugation to separate the 70S ribosomes and the 30S and 50S subunits.

-

Crystallization: For X-ray crystallography, purified 30S subunits or 70S ribosomes are crystallized using vapor diffusion methods. Crystals are then soaked in a solution containing kasugamycin to obtain the complex.[1]

Cryo-Electron Microscopy (Cryo-EM)

-

Sample Preparation: A solution of purified 30S or 70S ribosomes is mixed with kasugamycin. A small volume of this mixture is applied to an EM grid, blotted, and rapidly plunge-frozen in liquid ethane to vitrify the sample.

-

Data Collection and Processing: The frozen grids are imaged in a transmission electron microscope. A large number of particle images are collected and then processed using single-particle analysis software to reconstruct a high-resolution 3D map of the ribosome-kasugamycin complex.[10]

Chemical Footprinting

-

Principle: This technique is used to identify the binding site of a ligand on RNA. The accessibility of rRNA bases to chemical modification is probed in the presence and absence of the drug.

-

Methodology:

-

30S subunits are incubated with or without kasugamycin.

-

The complexes are treated with chemical probes such as dimethyl sulfate (DMS) or kethoxal, which modify accessible nucleotides.

-

The modified sites are identified by primer extension analysis using reverse transcriptase.

-

Protection or enhancement of modification at specific bases in the presence of kasugamycin indicates their involvement in binding.[1][18]

-

Toeprinting Assay

-

Principle: This assay is used to monitor the formation of the translation initiation complex on an mRNA template.

-

Methodology:

-

A reaction mixture containing 30S subunits, mRNA, and initiator tRNA is assembled in the presence or absence of kasugamycin.

-

Reverse transcriptase is added, which synthesizes a cDNA copy of the mRNA template.

-

The ribosome stalled at the start codon acts as a block to the reverse transcriptase, resulting in a "toeprint" fragment of a specific length.

-

Inhibition of initiation complex formation by kasugamycin is observed as a decrease in the intensity of the toeprint band on a sequencing gel.[1]

-

Visualizations

Kasugamycin Binding Pocket on the 30S Subunit

References

- 1. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Structural analysis of kasugamycin inhibition of translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kasugamycin Function in Thermus thermophilus 30S Ribosomal Subunit: Inhibition of Translation [biology.kenyon.edu]

- 8. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. rcsb.org [rcsb.org]

- 11. researchgate.net [researchgate.net]

- 12. Alteration of ribosomal protein S4 by mutation linked to kasugamycin-resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alteration of Ribosomal Protein S4 by Mutation Linked to Kasugamycin-Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. The binding of kasugamycin to the Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2HHH: Crystal structure of kasugamycin bound to the 30S ribosomal subunit [ncbi.nlm.nih.gov]

- 17. EMDB < EMD-50476 [ebi.ac.uk]

- 18. embopress.org [embopress.org]

Kasugamycin as an Inhibitor of Translation Initiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kasugamycin is an aminoglycoside antibiotic that uniquely inhibits bacterial translation at the initiation stage. Unlike many other aminoglycosides, it does not typically cause misreading of the mRNA. This technical guide provides an in-depth overview of the molecular mechanism of kasugamycin, detailing its interaction with the ribosome and its context-dependent inhibition of protein synthesis. This document summarizes key quantitative data, provides detailed experimental protocols for studying kasugamycin's activity, and presents visual representations of its mechanism and relevant experimental workflows.

Introduction

Kasugamycin, produced by Streptomyces kasugaensis, is an aminoglycoside antibiotic with a distinct mechanism of action that targets the initiation of protein synthesis in bacteria.[1] Its specificity for prokaryotic ribosomes and unique inhibitory profile make it a valuable tool for research and a potential scaffold for the development of novel antibacterial agents. This guide will explore the core aspects of kasugamycin's function, providing researchers and drug development professionals with a comprehensive resource.

Mechanism of Action

Kasugamycin exerts its inhibitory effect by binding to the 30S ribosomal subunit, a key component of the bacterial translation machinery.[1]

Binding Site on the 30S Ribosome

Structural studies have precisely located the binding site of kasugamycin within the mRNA channel of the 30S subunit.[2] It interacts with universally conserved nucleotides of the 16S rRNA, specifically G926 and A794.[2] This binding pocket is situated near the peptidyl-tRNA (P) and exit-tRNA (E) sites.

Interference with Translation Initiation

Kasugamycin's binding to the 30S subunit does not directly block the P-site. Instead, it perturbs the conformation of the mRNA-tRNA codon-anticodon interaction.[3] This indirect interference destabilizes the binding of the initiator fMet-tRNA to the start codon in the P-site, thereby preventing the formation of a stable 70S initiation complex and halting the initiation of translation.[3][4]

The following diagram illustrates the signaling pathway of kasugamycin's inhibitory action:

Context-Dependent Inhibition

The inhibitory activity of kasugamycin is not uniform across all mRNAs. Its efficacy is influenced by the nucleotide sequence immediately preceding the start codon. The presence of a guanine residue at the -1 position (relative to the start codon at +1) has been shown to be most conducive to inhibition by the drug.[5] This context-dependent inhibition highlights the nuanced interaction between the drug, the ribosome, and the mRNA template.

Quantitative Data

The following tables summarize the available quantitative data regarding the activity and binding of kasugamycin.

Table 1: Binding Affinity of Kasugamycin

| Parameter | Value | Organism/System | Reference |

| Association Constant (Ka) | ~6 x 104 M-1 | E. coli 70S Ribosomes | [6] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Kasugamycin

| Organism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | MG1655 | 500 | [1] |

| Pseudomonas spp. | Clinical Isolates | 250 (median) | [7] |

Note: IC50 values for in vitro translation inhibition and specific Kd values for ribosome binding are not consistently reported in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory properties of kasugamycin.

In Vitro Translation Assay

This assay measures the effect of kasugamycin on the synthesis of a specific protein in a cell-free system.

Materials:

-

S30 extract from E. coli

-

DNA template encoding a reporter gene (e.g., luciferase or GFP) under the control of a T7 promoter

-

Amino acid mixture

-

ATP and GTP

-

tRNA mixture

-

Kasugamycin stock solution

-

Reaction buffer (e.g., Tris-HCl, Mg(OAc)2, NH4Cl, DTT)

Procedure:

-

Prepare a master mix containing the S30 extract, reaction buffer, amino acids, ATP, GTP, and tRNA.

-

Aliquot the master mix into reaction tubes.

-

Add varying concentrations of kasugamycin to the experimental tubes. Add a vehicle control to the control tube.

-

Add the DNA template to each tube to initiate the transcription-translation reaction.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by placing the tubes on ice.

-

Quantify the amount of synthesized reporter protein using an appropriate method (e.g., luminescence for luciferase, fluorescence for GFP).

-

Calculate the percentage of inhibition for each kasugamycin concentration relative to the vehicle control.

The following diagram outlines the workflow for the in vitro translation assay:

Ribosome Profiling

Ribosome profiling provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments. This technique can reveal the specific sites of ribosomal stalling caused by kasugamycin.

Materials:

-

Bacterial cell culture (E. coli)

-

Kasugamycin

-

Lysis buffer

-

RNase I

-

Sucrose gradient solutions

-

RNA purification kit

-

Library preparation kit for next-generation sequencing

Procedure:

-

Grow bacterial cells to mid-log phase.

-

Treat one culture with kasugamycin for a short period. Leave another culture untreated as a control.

-

Harvest cells rapidly and lyse them in the presence of a translation inhibitor (other than kasugamycin, e.g., chloramphenicol, if appropriate for the experimental design) to freeze ribosomes on the mRNA.

-

Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

-

Isolate monosomes by sucrose gradient centrifugation.

-

Extract the ribosome-protected mRNA fragments (footprints).

-

Prepare a sequencing library from the footprints.

-

Sequence the library using a next-generation sequencing platform.

-

Align the sequencing reads to the bacterial genome to determine the positions of the ribosomes.

The following diagram illustrates the experimental workflow for ribosome profiling:

Toeprinting Assay

A toeprinting assay can precisely map the position of the 30S initiation complex on an mRNA and assess how kasugamycin affects its formation.

Materials:

-

Purified 30S ribosomal subunits

-

mRNA transcript of interest

-

Initiator tRNA (fMet-tRNA)

-

Initiation factors (IF1, IF2, IF3)

-

Kasugamycin

-

Radiolabeled DNA primer complementary to a region downstream of the start codon

-

Reverse transcriptase

-

dNTPs

-

Denaturing polyacrylamide gel

Procedure:

-

Anneal the radiolabeled primer to the mRNA transcript.

-

In separate reactions, incubate the primer-annealed mRNA with 30S subunits, initiator tRNA, and initiation factors in the presence or absence of kasugamycin.

-

Initiate reverse transcription by adding reverse transcriptase and dNTPs.

-

The reverse transcriptase will extend the primer until it is blocked by the 30S initiation complex, creating a "toeprint".

-

Denature the samples and run them on a sequencing gel alongside a sequencing ladder of the same mRNA to precisely map the position of the toeprint.

-

A decrease in the intensity of the toeprint in the presence of kasugamycin indicates inhibition of initiation complex formation.

Resistance to Kasugamycin

Resistance to kasugamycin primarily arises from mutations that affect the drug's binding site or the modification of the 16S rRNA. The most common mechanism is mutations in the ksgA gene, which encodes a 16S rRNA methyltransferase responsible for methylating two adenosine residues (A1518 and A1519 in E. coli) near the kasugamycin binding site. Loss of this methylation reduces the affinity of the ribosome for kasugamycin. Direct mutations in the 16S rRNA at positions A794 and G926 can also confer resistance.

Conclusion

Kasugamycin is a potent inhibitor of bacterial translation initiation with a well-defined mechanism of action. Its ability to bind to the 30S ribosomal subunit and allosterically inhibit the binding of initiator tRNA makes it a valuable tool for studying the intricacies of protein synthesis. The context-dependent nature of its inhibition provides further avenues for research into the role of mRNA sequences in modulating antibiotic efficacy. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the effects of kasugamycin and other translation inhibitors. Further exploration of kasugamycin's unique properties may pave the way for the development of new classes of antibiotics to combat bacterial infections.

References

- 1. Effects of Kasugamycin on the Translatome of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural analysis of kasugamycin inhibition of translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antibiotic kasugamycin mimics mRNA nucleotides to destabilize tRNA binding and inhibit canonical translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The translation inhibitors kasugamycin, edeine and GE81112 target distinct steps during 30S initiation complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The binding of kasugamycin to the Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Kasugamycin Hydrochloride (CAS 19408-46-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kasugamycin hydrochloride, an aminoglycoside antibiotic derived from Streptomyces kasugaensis, is a potent inhibitor of bacterial protein synthesis. This technical guide provides an in-depth overview of its physicochemical properties, mechanism of action, biological activities, and relevant experimental methodologies. Quantitative data are presented in structured tables for ease of reference, and key molecular and experimental processes are visualized through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of antimicrobial agents.

Physicochemical Properties

Kasugamycin is typically used in its more stable hydrochloride hydrate form.[1] The fundamental physicochemical characteristics of this compound (CAS: 19408-46-9) are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 19408-46-9 | [2] |

| Molecular Formula | C₁₄H₂₅N₃O₉ · HCl | [2] |

| Molecular Weight | 415.82 g/mol | [2] |

| Appearance | Off-white powder/crystalline solid | [2][3] |

| Melting Point | 202-230 °C (decomposes) | [1][4] |

| Solubility | Freely soluble in aqueous solutions. Solubility increases with pH. | [2][5] |

| Water (pH 5): 20.7 g/100 ml | [1] | |

| Water (pH 7): 22.8 g/100 ml | [1] | |

| Water (pH 9): 43.8 g/100 ml | [1] | |

| PBS (pH 7.2): 5 mg/ml | [3] | |

| Methanol: 0.744 g/100 ml | [1] | |

| DMSO: < 4.16 mg/mL | [6] | |

| Stability | Stable at room temperature and in weak acids. Decomposes in strong acids and alkaline conditions. The hydrochloride hydrate is more stable than the free base. | [1][7] |

| pKa | pKa1 = 3.23 (carboxylic acid)pKa2 = 7.73 (cyclic primary amine)pKa3 = 11.0 (secondary amine) | [1] |

Mechanism of Action: Inhibition of Protein Synthesis

Kasugamycin exerts its antimicrobial effect by inhibiting protein synthesis at the initiation stage of translation.[2] It specifically targets the bacterial 30S ribosomal subunit.

The binding of Kasugamycin to the 30S subunit occurs within the mRNA channel, near the peptidyl (P) and exit (E) sites.[3][8] This binding interferes with the proper placement of the initiator fMet-tRNAfMet and perturbs the codon-anticodon interaction between the mRNA and the initiator tRNA.[2][9] This action effectively blocks the formation of the 70S initiation complex, thereby halting protein synthesis.[5][7] Unlike some other aminoglycosides, Kasugamycin does not cause misreading of the mRNA.[9]

The inhibitory action of Kasugamycin can be context-dependent, with the nucleotide preceding the start codon on the mRNA influencing the degree of inhibition.[5][7]

Biological Activity

Kasugamycin exhibits a broad spectrum of activity against various bacteria and some fungi. It is notably used in agriculture to control rice blast disease caused by the fungus Magnaporthe oryzae (formerly Pyricularia oryzae).[10][11]

Antimicrobial Spectrum

| Organism Type | Genera/Species | Reference(s) |

| Gram-Negative Bacteria | Pseudomonas spp., Erwinia spp., Xanthomonas spp. | [10][12] |

| Other Bacteria | Corynebacterium spp. | [10] |

| Fungi | Magnaporthe oryzae | [10][11] |

While early reports suggested potential against Pseudomonas aeruginosa in urinary tract infections, subsequent in vitro studies have shown that higher concentrations are often required for bactericidal effects against many clinical isolates.[1][4][10]

Effects on Eukaryotic Cells

Kasugamycin demonstrates low toxicity to mammalian cells.[10] Studies on mammalian mitochondrial protein synthesis have shown that Kasugamycin has little to no inhibitory effect, distinguishing it from some other antibiotics that can impact mitochondrial ribosomes.[13]

Resistance Mechanisms

Bacterial resistance to Kasugamycin can arise through several mechanisms, primarily involving modifications to its ribosomal target.

-

Modification of 16S rRNA: The most common mechanism is the mutation of the ksgA gene.[2][14] This gene encodes a 16S rRNA methyltransferase that dimethylates two specific adenosine residues (A1518 and A1519).[2][14] The absence of this methylation confers a low level of resistance.[2]

-

Ribosomal Mutations: High-level resistance can be acquired through mutations in the 16S rRNA itself, specifically at nucleotides A794 and G926, which are part of the Kasugamycin binding site.[9]

-

Enzymatic Modification: A novel gene, aac(2')-IIa, has been identified in some rice-pathogenic bacteria, which encodes a Kasugamycin 2'-N-acetyltransferase, an enzyme that inactivates the antibiotic.[9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Kasugamycin can be determined using standard broth microdilution or agar dilution methods.

Broth Microdilution Protocol Outline:

-

Prepare Kasugamycin Stock Solution: Dissolve this compound in an appropriate solvent (e.g., sterile water) to a known high concentration.

-

Serial Dilutions: Prepare two-fold serial dilutions of the Kasugamycin stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., Trypticase Soy Broth).[3]

-

Inoculum Preparation: Culture the bacterial strain of interest overnight. Dilute the culture to a standardized concentration, typically ~5 x 10⁵ colony-forming units (CFU)/mL.[15]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of Kasugamycin that completely inhibits visible bacterial growth.[12]

In Vitro Protein Synthesis Inhibition Assay

Cell-free translation systems are employed to directly measure the inhibitory effect of Kasugamycin on protein synthesis.

Cell-Free Translation Assay Outline:

-

System Preparation: Utilize a commercial or lab-prepared cell-free transcription/translation system (e.g., from E. coli extracts).[10]

-

Reaction Mixture: Assemble the reaction mixture containing the cell extract, amino acids (including a labeled amino acid like ³⁵S-methionine), an energy source, and a template mRNA (e.g., luciferase mRNA).[10]

-

Add Inhibitor: Add varying concentrations of Kasugamycin to the reaction mixtures.

-

Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C) to allow for protein synthesis.

-

Quantification: Measure the amount of newly synthesized protein. This can be done by quantifying the incorporation of the labeled amino acid (e.g., via scintillation counting) or by measuring the activity of a reporter protein like luciferase.[10]

-

Analysis: Compare the protein synthesis levels in the presence of Kasugamycin to a no-inhibitor control to determine the extent of inhibition.

Toeprinting Analysis: This is a more specific assay to pinpoint the site of ribosomal stalling. A reverse transcriptase is used to synthesize cDNA from the mRNA template. The ribosome, stalled by Kasugamycin at the initiation codon, acts as a physical block, resulting in a truncated cDNA product ("toeprint") that can be analyzed by gel electrophoresis.[1][10]

X-ray Crystallography of the Ribosome-Kasugamycin Complex

Determining the high-resolution structure of Kasugamycin bound to the ribosome provides precise insights into its binding site and mechanism.

Crystallography Protocol Outline:

-

Ribosome Purification: Purify 70S ribosomes from a suitable bacterial source (e.g., E. coli or Thermus thermophilus).

-

Crystallization: Grow crystals of the 70S ribosome under specific buffer and precipitant conditions.

-

Soaking: Soak the ribosome crystals in a solution containing a high concentration of Kasugamycin to allow the drug to diffuse into the crystal and bind to the ribosomes.[7]

-

Data Collection: Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source) and collect diffraction data.

-

Structure Determination: Process the diffraction data and use molecular replacement and refinement techniques to determine the electron density map and build an atomic model of the ribosome-Kasugamycin complex.[7] The final structure reveals the precise interactions between Kasugamycin and the 16S rRNA.[7]

Conclusion

This compound remains a significant molecule in both agricultural applications and as a tool for fundamental research in protein synthesis. Its well-defined mechanism of action, targeting the initiation of translation, provides a clear basis for its antimicrobial activity. Understanding its physicochemical properties, biological spectrum, and the mechanisms by which resistance emerges is crucial for its effective use and for the development of new antibiotics that may target similar pathways. The experimental protocols outlined in this guide provide a foundation for further investigation into the properties and applications of this important aminoglycoside.

References

- 1. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. glsciences.com [glsciences.com]

- 5. In Vitro Antibacterial Activity of Kasugamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]

- 10. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative studies on in vitro activities of kasugamycin and clinically-used aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [frontiersin.org]

- 14. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Physico-chemical Properties of Kasugamycin Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physico-chemical properties of kasugamycin hydrochloride, an aminoglycoside antibiotic with significant applications in agriculture and research. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Quantitative Physico-chemical Data

The following tables summarize the key quantitative properties of this compound, compiled from various technical sources.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₅N₃O₉ · HCl | [1][2] |

| Molecular Weight | 415.82 g/mol (hydrochloride)[1][2]; 433.8 g/mol (hydrochloride hydrate)[3] | |

| Appearance | White to off-white crystalline powder/solid[1][4] | |

| Melting Point | 202-230 °C (with decomposition)[3]; 236-239 °C[1] | |

| Density | 0.43 g/mL (at 24.5 °C)[3] | |

| Vapor Pressure | ≤ 1.3 x 10⁻² mPa (at 25 °C)[3] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Conditions | Reference(s) |

| Water Solubility | Freely soluble[1] | Aqueous solution | [1] |

| 20.7 g/100 mL | pH 5 | [3] | |

| 22.8 g/100 mL | pH 7 | [3] | |

| 43.8 g/100 mL | pH 9 | [3] | |

| 125 g/L | 25 °C | [5] | |

| ≥41.6 mg/mL | H₂O with gentle warming | [6] | |

| 5 mg/mL | PBS (pH 7.2) | [2] | |

| Solvent Solubility | Methanol: 0.744 g/100 mL | [3] | |

| DMSO: < 4.16 mg/mL | [7] | ||

| Hexane, Acetonitrile, Methylene Chloride: ≤ 1 x 10⁻⁵ g/100 mL | [3] | ||

| Log Kow (Octanol-Water Partition Coefficient) | ≤ 1.96 | at 23 °C and pH 5 | [3] |

Table 3: Acidity, pH, and Stability

| Property | Value | Conditions | Reference(s) |

| pKa | pKa₁ = 3.23 (carboxylic acid)[3][5] | [3][5] | |

| pKa₂ = 7.73 (cyclic primary amine)[3][5] | [3][5] | ||

| pKa₃ = 11.0 (secondary amine)[3][5] | [3][5] | ||

| pH | 4.35 | 1% wt/vol solution at 24.5 °C | [3] |

| Stability | Stable as hydrochloride hydrate; no deterioration after 10 days at 50 °C[3]. | Solid state | [3] |

| Tolerates weak acids; decomposes slowly at pH 7 and faster in alkaline solutions at ambient temperature[3]. | In solution | [3] | |

| Stable for at least 4 years when stored at -20°C[2]. | Long-term storage | [2] | |

| Hygroscopicity | Exhibits hygroscopic properties, requiring storage under dry conditions[4]. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physico-chemical properties. Below are outlines of standard experimental protocols relevant to this compound.

Melting Point Determination (Capillary Method)

The capillary method is a widely used technique for determining the melting point of a crystalline solid.[8][9][10]

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature range from the point at which the substance begins to liquefy to the point at which it is completely liquid is recorded as the melting range.[9][11] Pure substances typically exhibit a sharp melting point, while impurities can cause a depression and broadening of the melting range.[8][9][11]

Methodology:

-

Sample Preparation: The this compound sample must be thoroughly dried and finely powdered.[9][10]

-

Capillary Tube Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[9][11]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or digital temperature sensor.[10][11]

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[11][12]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting range is reported as T1-T2.[9][11]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for determining the acid dissociation constants (pKa) of ionizable substances like this compound.[13][14]

Principle: The method involves the gradual addition of a titrant (an acid or a base) to a solution of the sample while monitoring the pH using a calibrated pH electrode.[13][15] A plot of pH versus the volume of titrant added produces a titration curve. The inflection point(s) of this curve correspond to the pKa value(s) of the ionizable functional groups in the molecule.[13][14][16]

Methodology:

-

Instrument Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[13]

-

Sample Preparation: A precise amount of this compound is dissolved in purified water or a suitable co-solvent (if solubility is an issue) to a known concentration (e.g., 1 mM).[13][15] The ionic strength of the solution is typically kept constant using an inert salt like KCl.[13]

-

Titration: The sample solution is made acidic (e.g., to pH 2) with a standard acid like HCl.[13] It is then titrated with a standardized basic solution (e.g., 0.1 M NaOH), added in small, precise increments.[13][15]

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.[13]

-

Data Analysis: The collected data (pH vs. titrant volume) is plotted. The pKa values are determined from the inflection points of the resulting sigmoid curve.[14][16] For kasugamycin, which has multiple pKa values, several inflection points will be observed.

Stability Testing Protocol

Stability studies are essential to determine the shelf-life and appropriate storage conditions for an active pharmaceutical ingredient (API).[17][18]

Principle: The principle is to subject the API to various environmental conditions (e.g., temperature, humidity, light) over a defined period and monitor for any degradation or changes in its critical quality attributes.[18][19][20] For antibiotics, this often includes assessing the retention of potency.[17]

Methodology:

-

Reference Standard: A stable reference standard, typically stored at a very low temperature (e.g., -70°C) where degradation is assumed to be negligible, is used for comparison.[19][20]

-

Sample Storage: Aliquots of the this compound solution or solid material are stored under various defined conditions. For example, long-term stability might be tested at 2-8°C and -20°C, while accelerated stability could be tested at 40°C.[19][20]

-

Time Points: Samples are withdrawn from each storage condition at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).[19]

-

Analysis: At each time point, the samples are analyzed using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[21][22] The concentration and purity of kasugamycin are compared against the reference standard.

-

Evaluation: The stability is evaluated based on the percentage of the initial concentration remaining. A common threshold for stability is the retention of at least 90% of the original potency.[20]

Mechanism of Action and Visualization

Kasugamycin functions as an antibiotic by inhibiting protein synthesis in susceptible bacteria and fungi.[1][5][23] Its primary target is the ribosome.

The mechanism involves kasugamycin binding to the 30S ribosomal subunit.[3][23][24] This binding action interferes with the crucial translation initiation step.[5][23] Specifically, it blocks the binding of initiator aminoacyl-tRNA to the mRNA-30S ribosomal complex, thereby preventing the formation of the initiation complex required to start protein synthesis.[3][5][23] This targeted inhibition ultimately halts the production of essential proteins, leading to a bacteriostatic or fungistatic effect.[25][26]

Visualizations

The following diagrams illustrate the mechanism of action and a typical experimental workflow.

Caption: Kasugamycin inhibits protein synthesis by binding to the 30S ribosomal subunit.

Caption: Experimental workflow for determining pKa values via potentiometric titration.

References

- 1. toku-e.com [toku-e.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 19408-46-9 [chemicalbook.com]

- 6. raybiotech.com [raybiotech.com]

- 7. apexbt.com [apexbt.com]

- 8. nano-lab.com.tr [nano-lab.com.tr]

- 9. Melting Point Test - CD Formulation [formulationbio.com]

- 10. westlab.com [westlab.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. thinksrs.com [thinksrs.com]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. medwinpublishers.com [medwinpublishers.com]

- 15. enamine.net [enamine.net]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Extremely long time stability study of selected antibiotic standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. research.wur.nl [research.wur.nl]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. glsciences.com [glsciences.com]

- 23. Kasugamycin - Wikipedia [en.wikipedia.org]

- 24. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 25. This compound hydrate [sitem.herts.ac.uk]

- 26. Kasugamycin [sitem.herts.ac.uk]

Kasugamycin's Mode of Action on Leaderless mRNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kasugamycin, an aminoglycoside antibiotic, selectively inhibits the initiation of protein synthesis. While it effectively blocks the translation of canonical, leader-containing messenger RNAs (mRNAs), leaderless mRNAs exhibit a notable resistance to its effects. This guide provides an in-depth examination of the molecular mechanisms underpinning this differential activity. We will explore Kasugamycin's interaction with the ribosome, detail the structural basis for its inhibitory action, and present quantitative data on its selective efficacy. Furthermore, this document provides detailed protocols for key experiments utilized in studying the Kasugamycin-ribosome interaction, alongside visual diagrams of the involved pathways and experimental workflows to facilitate a comprehensive understanding.

Introduction: The Dichotomy of Kasugamycin's Action

Kasugamycin (Ksg) is a bacteriostatic aminoglycoside produced by Streptomyces kasugaensis. Its primary mechanism of action is the inhibition of translation initiation.[1] Unlike many other aminoglycosides that cause misreading of the genetic code, Kasugamycin's effect is more specific to the initiation phase. A fascinating aspect of its activity is the differential impact on two major classes of bacterial mRNAs: canonical (leadered) and leaderless transcripts.

Canonical mRNAs possess a 5' untranslated region (UTR) that includes the Shine-Dalgarno (SD) sequence, which guides the 30S ribosomal subunit to the correct start codon. In contrast, leaderless mRNAs lack a 5' UTR, with the AUG start codon located at the very 5' end of the transcript. Kasugamycin potently inhibits the translation of leadered mRNAs but is significantly less effective against their leaderless counterparts.[2][3] This selectivity provides a valuable tool for studying the distinct initiation pathways of these two mRNA types and has implications for the development of novel antibacterial agents.

Molecular Mechanism of Action

The differential effect of Kasugamycin stems from its specific binding site on the 30S ribosomal subunit and the distinct initiation pathways utilized by leadered and leaderless mRNAs.

Kasugamycin's Binding Site on the 30S Ribosome

Structural studies, including X-ray crystallography and cryo-electron microscopy, have precisely mapped the binding site of Kasugamycin on the 30S ribosomal subunit.[4][5] Kasugamycin binds within the mRNA channel, in close proximity to the P (peptidyl) and E (exit) sites.[2][6] Specifically, it interacts with universally conserved nucleotides of the 16S rRNA, namely G926 and A794.[4][5] This binding position does not directly overlap with the initiator tRNA binding site in the P site.[2] Instead, Kasugamycin sterically hinders the path of the mRNA.[4]

Inhibition of Canonical (Leadered) mRNA Translation

For leadered mRNAs, translation initiation begins with the binding of the 30S ribosomal subunit to the mRNA, guided by the SD sequence. The initiator fMet-tRNAfMet is then recruited to the P site, forming the 30S initiation complex (30S IC). Kasugamycin, by occupying a portion of the mRNA channel, creates a steric clash with the 5' UTR of the leadered mRNA.[3][4] This interference destabilizes the binding of the initiator tRNA to the P-site, thereby preventing the formation of a stable 30S IC and subsequent joining of the 50S subunit to form the functional 70S ribosome.[2]

Kasugamycin inhibits canonical translation initiation.

Relative Resistance of Leaderless mRNA Translation

Leaderless mRNAs can initiate translation through an alternative pathway that involves direct binding to an intact 70S ribosome, bypassing the need for a separate 30S IC formation.[7][8] This "70S initiation" pathway is less sensitive to Kasugamycin. The presence of the 50S subunit in the 70S ribosome complex is thought to stabilize the binding of the initiator tRNA in the P site, which helps to overcome the destabilizing effect of Kasugamycin.[2][9] While Kasugamycin can still bind to the 30S subunit within the 70S ribosome, its inhibitory effect is significantly diminished in this context.[8]

Leaderless mRNA initiation is less sensitive to Kasugamycin.

Quantitative Analysis of Kasugamycin's Differential Effect

While precise IC50 values comparing leadered and leaderless mRNA translation in purely in vitro systems are not extensively reported in the literature, ribosome profiling (Ribo-seq) experiments provide a genome-wide view of Kasugamycin's effects in vivo. These studies quantify the change in translation efficiency (TE) for thousands of transcripts in the presence of the antibiotic.

| Transcript Category | Observed Effect of Kasugamycin | Rationale for Differential Sensitivity | Reference |

| Leadered mRNAs (Canonical) | Generally high sensitivity to inhibition. | Steric hindrance by Kasugamycin in the mRNA channel of the 30S subunit, preventing 30S initiation complex formation. | [3] |

| Leaderless mRNAs | Generally resistant to inhibition. | Utilization of a 70S direct initiation pathway, where initiator tRNA binding is stabilized by the 50S subunit, mitigating Kasugamycin's effect. | [8][9] |

| Translationally Coupled ORFs | Downstream open reading frames (ORFs) show increased resistance. | Re-initiation by ribosomes that have just terminated translation of the upstream ORF may occur via a 70S-mediated mechanism, which is less sensitive to Kasugamycin. | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mode of action of Kasugamycin.

In Vitro Translation Assay

This assay measures the synthesis of a specific protein from a given mRNA template in a cell-free system.

Objective: To compare the inhibitory effect of Kasugamycin on the translation of a leadered versus a leaderless mRNA.

Materials:

-

S100 extract from E. coli

-

30S and 50S ribosomal subunits

-

Leadered and leaderless mRNA templates (e.g., encoding a reporter protein like luciferase or GFP)

-

Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-Methionine)

-

Energy mix (ATP, GTP, creatine phosphate, creatine kinase)

-

tRNA mixture

-

Kasugamycin stock solution

-

Translation buffer (e.g., containing Tris-HCl, Mg(OAc)2, NH4Cl, DTT)

Procedure:

-

Prepare the master mix containing S100 extract, energy mix, amino acid mixture, and translation buffer.

-

Aliquot the master mix into separate reaction tubes.

-

To each tube, add the respective mRNA template (leadered or leaderless) to a final concentration of ~200 nM.

-

Add varying concentrations of Kasugamycin (e.g., 0, 10, 50, 100, 500 µM) to the respective tubes.

-

Initiate the translation reaction by adding the ribosomal subunits and incubating at 37°C for 30-60 minutes.

-

Stop the reaction by adding an RNase inhibitor and placing on ice.

-

Analyze the protein products by SDS-PAGE and autoradiography to quantify the amount of synthesized protein.

-

Compare the dose-dependent inhibition of protein synthesis for the leadered and leaderless mRNAs.

In vitro translation assay workflow.

Toeprinting Assay (Primer Extension Inhibition)

This technique maps the position of the ribosome on an mRNA molecule.

Objective: To directly visualize the formation of the 30S and 70S initiation complexes on leaderless mRNA in the presence and absence of Kasugamycin.

Materials:

-

Leaderless mRNA template

-

Fluorescently or radioactively labeled DNA primer complementary to a region downstream of the start codon

-

30S and 50S ribosomal subunits

-

Initiation factors (IF1, IF2, IF3)

-

fMet-tRNAfMet

-

Kasugamycin

-

Reverse transcriptase

-

dNTPs

-

Reaction buffer

Procedure:

-

Anneal the labeled primer to the mRNA template.

-

In separate reactions, assemble the initiation complexes:

-

30S IC: mRNA-primer hybrid, 30S subunits, IFs, fMet-tRNAfMet.

-

70S IC: mRNA-primer hybrid, 70S ribosomes (or 30S + 50S subunits), IFs, fMet-tRNAfMet.

-

-

Add Kasugamycin (e.g., 50 µM) to parallel reactions.[7]

-

Incubate at 37°C for 15 minutes to allow complex formation.

-

Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs.

-

Allow primer extension to proceed for 15-20 minutes at 37°C.

-

Terminate the reactions and purify the cDNA products.

-

Analyze the cDNA products on a sequencing gel. The presence of a "toeprint" (a band corresponding to a prematurely terminated cDNA) indicates the position of the leading edge of the ribosome. A stable initiation complex will produce a strong toeprint signal.

Ribosome Profiling (Ribo-seq)

A powerful, genome-wide technique to monitor in vivo translation.

Objective: To determine the effect of Kasugamycin on the translation of all cellular mRNAs, including leadered and leaderless transcripts.

Materials:

-

Bacterial culture (e.g., E. coli)

-

Kasugamycin

-

Lysis buffer with a translation inhibitor (e.g., chloramphenicol)

-

RNase I

-

Sucrose gradient ultracentrifugation equipment

-

RNA sequencing library preparation kit

-

Next-generation sequencer

Procedure:

-

Grow bacterial culture to mid-log phase.

-

Treat one half of the culture with Kasugamycin (e.g., 1 mg/mL) for a short period (e.g., 5 minutes); leave the other half as an untreated control.[11]

-

Rapidly harvest and lyse the cells in the presence of a translation elongation inhibitor to trap ribosomes on the mRNA.

-

Treat the lysate with RNase I to digest mRNA not protected by ribosomes. This generates ribosome-protected fragments (RPFs).

-

Isolate the monosome fraction (70S ribosomes) by sucrose gradient ultracentrifugation.

-

Extract the RPFs from the monosome fraction.

-

Prepare a cDNA library from the RPFs.

-

Sequence the library using a next-generation sequencer.

-

Align the sequencing reads to the bacterial genome to map the positions of the ribosomes.

-

Calculate the translation efficiency for each gene in the treated and untreated samples to determine the effect of Kasugamycin.

Ribosome profiling workflow.

Conclusion and Future Directions

Kasugamycin's differential mode of action on leadered and leaderless mRNAs highlights the nuanced mechanisms of bacterial translation initiation. Its ability to selectively inhibit the canonical 30S initiation pathway while leaving the 70S-mediated initiation on leaderless transcripts largely unaffected provides a powerful tool for dissecting these fundamental cellular processes. The structural and biochemical data converge on a model of steric hindrance for leadered mRNAs and a bypass mechanism for leaderless transcripts.